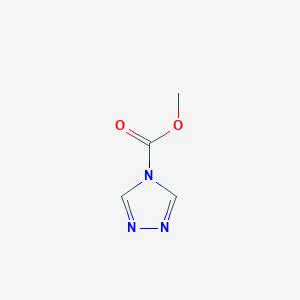

Methyl 4H-1,2,4-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4H-1,2,4-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4H-1,2,4-triazole-4-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 4H-1,2,4-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for nucleoside analogues, it interferes with viral replication by inhibiting viral RNA polymerase . The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.

Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.

Oxazole: A five-membered ring with oxygen and nitrogen atoms.

Uniqueness: Methyl 4H-1,2,4-triazole-4-carboxylate is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile building block for synthesizing various biologically active compounds sets it apart from other similar heterocycles .

Biological Activity

Methyl 4H-1,2,4-triazole-4-carboxylate is a compound belonging to the 1,2,4-triazole family, which has gained significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is known for its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. These compounds have been utilized in various therapeutic applications due to their ability to interact with biological targets effectively. This compound specifically has shown promise in several studies.

Antimicrobial and Antifungal Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds within the triazole family can inhibit ergosterol biosynthesis in fungi, disrupting cell wall formation and leading to cell death. This mechanism is crucial for the development of antifungal agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.12 µg/mL |

| S. aureus | 0.25 µg/mL |

| C. albicans | 0.15 µg/mL |

| P. aeruginosa | 0.30 µg/mL |

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Colorectal Cancer

A study investigated the effects of this compound on HT-29 colorectal cancer cells. The compound exhibited significant cytotoxicity with an IC50 value in the micromolar range. The mechanism was linked to the inhibition of key signaling pathways involved in cancer progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 5.5 | Apoptosis induction |

| MCF-7 | 6.8 | Cell cycle arrest |

| A549 | 7.0 | Inhibition of proliferation |

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

General Synthesis Route

- Starting Materials : Hydrazine derivatives and carbonyl compounds.

- Reaction Conditions : Typically conducted in polar solvents such as methanol or ethanol at elevated temperatures.

- Purification : Recrystallization or chromatography to obtain pure this compound.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development due to its favorable pharmacological profile.

Key Findings

- Antiviral Activity : Some derivatives have shown promising antiviral effects against RNA viruses by targeting viral replication mechanisms.

- Anti-inflammatory Effects : The compound demonstrated significant anti-inflammatory activity in animal models by inhibiting pro-inflammatory cytokines.

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

methyl 1,2,4-triazole-4-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)7-2-5-6-3-7/h2-3H,1H3 |

InChI Key |

OYTFXWATNWPJAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=NN=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.